Niobium silver trioxide

Description

Properties

CAS No. |

12309-96-5 |

|---|---|

Molecular Formula |

AgNbO3 |

Molecular Weight |

248.772 |

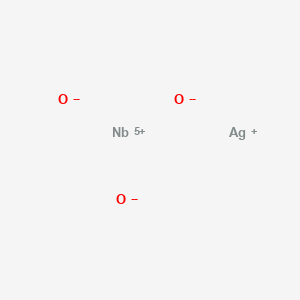

IUPAC Name |

silver;niobium(5+);oxygen(2-) |

InChI |

InChI=1S/Ag.Nb.3O/q+1;+5;3*-2 |

InChI Key |

YLMWIYPEMQTCNB-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[Nb+5].[Ag+] |

Synonyms |

niobium silver trioxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Critical Analysis of Limitations

- AgNbO₃ vs. KNbO₃ : While AgNbO₃ is lead-free and eco-friendly, its lower piezoelectric response limits use in high-precision actuators .

- AgNbO₃ vs. Nb₂O₅ : Nb₂O₅’s thermal stability makes it preferable for high-temperature applications, but AgNbO₃’s ferroelectricity offers unique energy storage advantages .

Q & A

Q. What are the established synthesis methods for niobium silver trioxide (AgNbO₃), and how do they influence crystallographic properties?

AgNbO₃ is typically synthesized via solid-state reactions or sol-gel techniques. For example, solid-state synthesis involves high-temperature calcination (~1100°C) of stoichiometric mixtures of Ag₂O and Nb₂O₅, followed by controlled cooling to stabilize the perovskite phase. Liquid exfoliation of layered precursors (e.g., K₂NbO₃F) has also been adapted to produce nanosheets with enhanced surface reactivity . Key parameters affecting crystallinity include annealing duration, atmosphere (e.g., oxygen-rich vs. inert), and precursor purity. Structural characterization via X-ray diffraction (XRD) and neutron diffraction is critical to confirm phase purity and detect secondary phases like AgNb₃O₈ .

Q. Table 1: Synthesis Methods and Outcomes

Q. How is the crystal structure of AgNbO₃ determined, and what are its phase transition behaviors?

AgNbO₃ exhibits a temperature-dependent phase transition sequence. Below 340 K, it adopts an orthorhombic structure (space group Pbcm), transitioning to tetragonal symmetry at higher temperatures. Neutron diffraction studies reveal antipolar displacements of Nb⁵⁺ ions, which contribute to its antiferroelectric behavior . Researchers should combine XRD with differential scanning calorimetry (DSC) to map phase boundaries and hysteresis effects. For reproducibility, ensure consistent heating/cooling rates (e.g., 5°C/min) and calibrate equipment against reference materials like BaTiO₃ .

Advanced Research Questions

Q. How can contradictory reports on AgNbO₃’s dielectric properties be resolved?

Discrepancies in dielectric constant (ε) values (e.g., ε ≈ 200–400 at 1 kHz) often arise from variations in sample stoichiometry, electrode interfaces, or measurement frequencies. For instance, silver loss during synthesis can create Nb-rich secondary phases, reducing ε. To mitigate this:

- Use energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry.

- Employ impedance spectroscopy across a broad frequency range (10⁻²–10⁶ Hz) to distinguish intrinsic vs. interfacial polarization effects .

- Compare data with computational models (e.g., density functional theory) to validate experimental trends .

Q. Table 2: Dielectric Properties Under Controlled Conditions

| Frequency (Hz) | ε (AgNbO₃) | Loss Tangent (tan δ) | Measurement Temp. (°C) | Reference |

|---|---|---|---|---|

| 1k | 350 | 0.02 | 25 | |

| 1M | 220 | 0.05 | 25 | |

| 1k | 290 | 0.03 | 100 |

Q. What strategies optimize AgNbO₃’s ferroelectric response for energy storage applications?

Enhancing energy density requires minimizing hysteresis losses and maximizing polarization. Methodological approaches include:

- Doping : Substituting Nb⁵⁺ with Ta⁵⁺ reduces leakage currents by stabilizing the perovskite lattice.

- Grain boundary engineering : Spark plasma sintering (SPS) produces dense ceramics with uniform grain sizes, improving breakdown strength.

- Field-cycling experiments : Apply bipolar electric fields (e.g., ±30 kV/cm) to assess fatigue resistance over 10⁶ cycles .

Q. How do impurities in AgNbO₃ synthesis (e.g., from silver/nb targets) affect functional properties?

Metallic impurities (e.g., Fe³⁺, Al³⁺) from raw materials or reactor vessels can distort the NbO₆ octahedra, altering dielectric and conductive behaviors. For example, silver targets with higher ion impurities (vs. niobium) reduce radiochemical yields in related applications . Mitigation steps:

Q. What advanced techniques elucidate AgNbO₃’s antiferroelectric-to-paraelectric transition mechanisms?

Synchrotron X-ray diffraction and temperature-dependent Raman spectroscopy are critical. For example, tracking the softening of phonon modes near 500 cm⁻¹ reveals displacive transitions linked to Nb⁵⁺ ion dynamics . Pair these with first-principles calculations to correlate structural distortions with macroscopic polarization.

Methodological Recommendations

- Data validation : Cross-reference experimental results with computational models (e.g., Rietveld refinement for XRD) .

- Reproducibility : Document synthesis parameters (e.g., heating rates, precursor sources) in supplementary materials per journal guidelines .

- Contradiction analysis : Use multivariate statistics (e.g., ANOVA) to isolate variables causing discrepancies in reported properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.